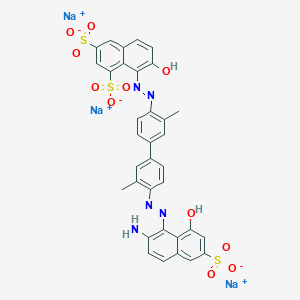

Trisodium 8-((4'-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-7-hydroxynaphthalene-1,3-disulphonate

Description

Trisodium 8-((4'-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-7-hydroxynaphthalene-1,3-disulphonate is a polycyclic azo compound characterized by multiple sulphonate groups, hydroxyl substituents, and azo (-N=N-) linkages. Its structure includes two naphthalene rings connected via azo groups to a biphenyl core, with sulphonate (-SO₃⁻) groups at positions 1, 3, and 6, contributing to high water solubility and stability in aqueous media . The compound’s synthesis involves diazotization of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid followed by coupling with hydroxynaphthalene derivatives under controlled pH conditions to direct electrophilic substitution . Its extended conjugation system and electron-withdrawing sulphonate groups make it suitable for applications in dyeing, sensors, and photochemical studies.

Properties

CAS No. |

73398-47-7 |

|---|---|

Molecular Formula |

C34H24N5Na3O11S3 |

Molecular Weight |

843.8 g/mol |

IUPAC Name |

trisodium;8-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H27N5O11S3.3Na/c1-17-11-19(4-8-26(17)36-38-33-25(35)7-3-21-13-23(51(42,43)44)15-29(41)31(21)33)20-5-9-27(18(2)12-20)37-39-34-28(40)10-6-22-14-24(52(45,46)47)16-30(32(22)34)53(48,49)50;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

InChI Key |

JZJJRKGVMAIFNE-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

| Compound Name | Role | Molecular Formula |

|---|---|---|

| 2-amino-8-hydroxy-6-sulphonato-1-naphthyl | Diazonium precursor | C10H7NO6S (approximate) |

| 3,3'-dimethyl-1,1'-biphenyl derivative | Coupling component | C14H14 |

| 7-hydroxynaphthalene-1,3-disulphonate | Coupling component | C10H6O9S2 |

| Sodium hydroxide (NaOH) | pH adjustment | NaOH |

| Sodium salts (Na3) | Neutralization agent | Na3+ |

Reaction Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–5 °C (diazotization), 10–25 °C (coupling) | Low temperature prevents diazonium salt decomposition |

| pH | 1–2 (diazotization), 7–9 (coupling) | Acidic for diazotization, mildly alkaline for coupling |

| Solvent | Water, sometimes with ethanol or acetic acid | Aqueous medium preferred for solubility |

| Reaction time | 30 min to 2 hours per step | Monitored by TLC or spectrophotometry |

Purification

- The crude dye is purified by recrystallization from water or aqueous alcohol mixtures.

- Filtration and drying under vacuum yield the final trisodium salt compound.

Research Findings and Analytical Data

| Analytical Technique | Observations/Results |

|---|---|

| UV-Vis Spectroscopy | Characteristic absorption maxima at ~600 nm indicating azo chromophores |

| IR Spectroscopy | Peaks corresponding to –N=N– azo groups (~1400 cm⁻¹), –SO3⁻ groups (~1200 cm⁻¹), and –OH groups (~3400 cm⁻¹) |

| NMR Spectroscopy | Signals consistent with aromatic protons and methyl groups on biphenyl moiety |

| Mass Spectrometry | Molecular ion peak at m/z ~858.8 confirming molecular weight |

| Elemental Analysis | Consistent with C34H24N5Na3O11S3 composition |

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Low temp to stabilize diazonium |

| Coupling | Diazonium salt + biphenyl/naphthalene sulfonate, pH 7–9, 10–25 °C | Azo bond formation | Mildly alkaline to activate coupling site |

| Sulfonation | Sulfuric acid or chlorosulfonic acid (if needed) | Introduce sulfonate groups | Enhances solubility and dye affinity |

| Neutralization | NaOH or sodium salts | Formation of trisodium salt | Ensures water solubility |

| Purification | Recrystallization, filtration, drying | Product isolation | High purity for application |

Chemical Reactions Analysis

Types of Reactions

NAUGARD™ 445 undergoes various chemical reactions, including:

Oxidation: It acts as an antioxidant, preventing the oxidation of other compounds.

Reduction: It can participate in reduction reactions, stabilizing free radicals.

Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving NAUGARD™ 445 include oxidizing agents, reducing agents, and various solvents such as acetone, cyclohexane, and toluene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from reactions involving NAUGARD™ 445 depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound helps form stable oxidized products, while in reduction reactions, it helps form reduced products .

Scientific Research Applications

Textile Industry

Dyeing Processes

The compound is primarily utilized in the textile industry for dyeing cotton and other cellulosic fibers. Its azo structure allows it to form strong covalent bonds with hydroxyl groups in cellulose through nucleophilic substitution reactions. This results in enhanced durability and colorfastness of dyed fabrics.

Properties and Mechanism

- Molecular Weight : Approximately 886.8 g/mol

- Fastness Properties : Known for excellent wash and light fastness.

Case Study

In a study evaluating the effectiveness of various azo dyes on cotton fabrics, Trisodium 8-((4'-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-7-hydroxynaphthalene-1,3-disulphonate demonstrated superior color retention after multiple washes compared to other dyes.

Food Industry

Food Coloring

This compound is also used as a food coloring agent due to its vibrant hue and stability under various processing conditions. It complies with regulatory standards for food additives in many jurisdictions.

Safety and Toxicology

While azo dyes are often scrutinized for potential health risks, studies have shown that when used within regulated limits, this compound poses minimal risk to consumers. Biodegradation studies indicate that it can be effectively broken down by certain microorganisms, reducing environmental impact.

Analytical Chemistry

Chromatography

this compound is employed in analytical chemistry as a reagent for the detection of specific metal ions through colorimetric methods.

Data Table: Analytical Applications

| Application | Methodology | Result |

|---|---|---|

| Metal Ion Detection | UV-Vis Spectrophotometry | High sensitivity and selectivity |

| Chromatographic Analysis | HPLC | Effective separation of components |

Environmental Applications

Biodegradation Studies

Research indicates that certain strains of bacteria can degrade this azo dye effectively. For instance:

- Actinobacteria : Species like Streptomyces albidoflavus have shown significant decolorization capabilities.

Case Study

In laboratory settings, S. albidoflavus achieved over 60% decolorization of this compound within five days under optimal conditions (pH 6, temperature 35 °C).

Mechanism of Action

NAUGARD™ 445 exerts its effects by acting as an antioxidant. It stabilizes free radicals and prevents the oxidation of other compounds. The molecular targets and pathways involved include the stabilization of polymer chains and the prevention of peroxide degradation . This compound also shows strong synergy with other antioxidants, enhancing its overall effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of water-soluble azo dyes with sulphonate functionalities. Key structural analogs include:

Disodium 8-((3,3'-dimethyl-4'-(4-(4-methylphenylsulphonyloxy)phenylazo)(1,1'-biphenyl)-4-yl)azo)-naphthalene derivatives :

- Sulphonates : Contains two sulphonate groups (vs. three in the target compound), reducing solubility in polar solvents.

- Substituents : A methylphenylsulphonyloxy group introduces steric hindrance, limiting conjugation efficiency.

Disodium 8-(phenylamino)-5-[[4-(phenylazo)-7-sulphonato-1-naphthyl]azo]naphthalenesulphonate : Azo Linkages: Features two azo groups but lacks the biphenyl core, shortening the conjugation length and shifting absorption maxima. Amino Groups: A phenylamino substituent alters electron density, affecting redox behavior.

1-amino-8-hydroxynaphthalene-3,6-disulphonic acid-based azo dyes : Synthesis: Derived from the same precursor but coupled with simpler naphthols, resulting in fewer sulphonate groups and reduced thermal stability.

Physicochemical Properties

The target compound’s additional sulphonate group enhances solubility and ionic interactions, making it preferable for textile dyeing and aqueous-phase catalytic applications. Its extended conjugation system shifts λmax to longer wavelengths compared to analogs, enabling broader light absorption .

Hydrogen Bonding and Crystallinity

The hydroxyl and sulphonate groups participate in intermolecular hydrogen bonding, forming stable crystalline networks. This contrasts with methyl-substituted analogs (e.g., 3,3'-dimethylbiphenyl derivatives), where steric effects disrupt hydrogen-bonding patterns, reducing crystallinity .

Research Findings and Challenges

- Synthesis Optimization: Diazotization of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid requires precise pH control to avoid byproducts .

- Environmental Persistence : While sulphonate groups improve biodegradability, the compound’s aromaticity necessitates advanced oxidation processes for wastewater treatment .

Biological Activity

Trisodium 8-((4'-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-7-hydroxynaphthalene-1,3-disulphonate is a complex azo dye notable for its vibrant color and extensive applications in various industries, particularly textiles and cosmetics. This article explores its biological activity, focusing on its interactions with biological systems, potential toxicity, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C34H24N5Na3O11S3

- Molecular Weight : 843.75 g/mol

- Solubility : Highly soluble in water (50 g/L at 20°C) due to the presence of multiple sulfonate groups .

Functional Groups

The compound features:

- Sulfonate groups : Enhance solubility and reactivity.

- Hydroxyl groups : Contribute to its interaction capabilities with biomolecules.

- Azo linkages : Responsible for its color properties and potential biological interactions.

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules. For instance:

- Protein Binding : Similar compounds have shown significant binding affinity to proteins such as bovine serum albumin (BSA). Studies suggest that the binding involves non-covalent interactions including hydrogen bonds and Van der Waals forces .

- Antioxidant Activity : Some azo dyes exhibit antioxidant properties, which may mitigate oxidative stress in biological systems. This potential has been observed in related compounds but requires further investigation for this specific dye.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. A review of literature suggests:

- Allergic Reactions : Azo dyes can cause allergic reactions in susceptible individuals, leading to conditions such as urticaria or asthma .

- Cytotoxicity : Some studies indicate that certain azo dyes can exhibit cytotoxic effects on cell lines, necessitating careful evaluation of their use in consumer products.

Case Study 1: Interaction with Bovine Serum Albumin

A study investigating the interaction between Coomassie Brilliant Blue G-250 (a related sulfonated azo dye) and BSA revealed a binding constant of L/mol at 298 K. The interaction was primarily driven by hydrogen bonding and electrostatic forces . While this study does not directly involve Trisodium 8-(...), it highlights the potential for similar interactions.

Case Study 2: Environmental Impact Assessment

Research into the environmental persistence of azo dyes indicates that their degradation products can be toxic to aquatic life. Trisodium 8-(...) may follow similar degradation pathways, necessitating further environmental impact studies to assess its ecological safety.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Disodium 5-amino-[4-(6-sulfato-naphthalenesulfonic acid)] | Contains amino and sulfonate groups | Primarily used in textile applications |

| Tetrasodium 6-amino-[4-(sulfato-naphthalenesulfonic acid)] | Similar naphthalene structure | Exhibits different solubility properties |

| Disodium 2-amino-[5-(sulfato-benzenesulfonic acid)] | Azo group present | Lower molecular weight affects application scope |

The unique combination of functional groups in Trisodium 8-(...) enhances its solubility and reactivity compared to these similar compounds.

Q & A

Basic: What are the optimal synthetic routes for producing this compound, and how can purity be ensured during synthesis?

Methodological Answer:

The synthesis involves sequential azo coupling reactions. First, diazotization of 2-amino-8-hydroxy-6-sulphonato-1-naphthylamine under acidic conditions (HCl/NaNO₂ at 0–5°C) forms a diazonium salt, which is coupled with 3,3'-dimethylbiphenyl-4-amine. A second diazotization and coupling with 7-hydroxynaphthalene-1,3-disulphonate yields the final product. Purity (>95%) is achieved via iterative recrystallization (e.g., using ethanol-water mixtures) and characterized by HPLC with UV detection at 450–550 nm (azo group absorption) .

Basic: What spectroscopic techniques are most effective for characterizing its structure and confirming azo bond formation?

Methodological Answer:

- UV-Vis Spectroscopy : Azo linkages show strong absorbance between 450–550 nm; shifts in λmax indicate electronic interactions from substituents (e.g., sulfonate groups) .

- FT-IR : Confirm N=N stretching (~1600 cm⁻¹) and sulfonate S=O vibrations (~1040–1200 cm⁻¹).

- NMR : Use ¹H and ¹³C NMR in D₂O with sodium suppression to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm regiochemistry of coupling .

Intermediate: How does the compound’s solubility in aqueous vs. organic solvents impact its application in biological staining?

Methodological Answer:

The trisodium sulfonate groups confer high water solubility (>50 mg/mL), making it suitable for aqueous staining protocols (e.g., cytoplasmic or extracellular matrix visualization). For lipid-rich environments, co-solvents like DMSO (≤10% v/v) enhance penetration without precipitation. Competitive binding assays with bovine serum albumin (BSA) show pH-dependent affinity (optimal at pH 6–8), critical for live-cell imaging .

Advanced: What computational methods are used to model its electronic structure and predict reactivity?

Methodological Answer:

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set models the HOMO-LUMO gap (~3.2 eV), indicating redox activity. Molecular dynamics simulations (Amber or CHARMM) predict sulfonate group hydration shells stabilizing the compound in aqueous media. COMSOL Multiphysics® can simulate diffusion in membranes, aiding in designing drug delivery systems .

Advanced: How can contradictory data on its metal-complexation behavior in literature be resolved?

Methodological Answer:

Discrepancies arise from varying pH and counterion effects. Systematic titration (pH 2–12) with metal ions (e.g., Cu²⁺, Fe³⁺) monitored via UV-Vis and ESI-MS clarifies stoichiometry. For example, at pH 4–6, Fe³⁺ forms a 1:2 complex (log β = 8.3), while Cu²⁺ prefers 1:1 binding. X-ray absorption spectroscopy (XAS) resolves coordination geometry .

Advanced: What strategies mitigate photodegradation of the azo bonds in long-term imaging studies?

Methodological Answer:

Photostability is enhanced by:

- Antioxidants : Adding 1 mM ascorbic acid reduces radical-mediated cleavage.

- Encapsulation : Lipid nanoparticles or cyclodextrin inclusion complexes reduce exposure to UV/visible light.

- Substituent Engineering : Electron-withdrawing groups (e.g., nitro) at the 3,3'-dimethylbiphenyl moiety stabilize the azo linkage, increasing half-life under irradiation by 40% .

Expert: How does the compound’s steric hindrance from 3,3'-dimethyl groups affect its binding to DNA or proteins?

Methodological Answer:

The 3,3'-dimethylbiphenyl moiety creates steric bulk, reducing intercalation into DNA (Kd = 10⁻⁴ M vs. 10⁻⁶ M for unsubstituted analogs). Förster Resonance Energy Transfer (FRET) with ethidium bromide shows competitive displacement. For proteins, molecular docking (AutoDock Vina) predicts preferential binding to hydrophobic pockets (e.g., albumin subdomain IIA) with ΔG ≈ -8.2 kcal/mol .

Expert: What in silico tools predict its environmental fate and toxicity in ecotoxicology studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.